Benzenamine, N-methyl-N-(2-nitroethenyl)-

Description

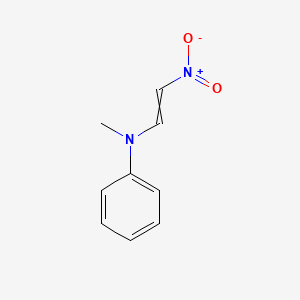

Benzenamine, N-methyl-N-(2-nitroethenyl)- (CAS: Not explicitly provided in evidence) is a substituted aniline derivative characterized by a nitroethenyl (-CH₂-CHNO₂) and methyl (-CH₃) group attached to the nitrogen atom of the aniline backbone. This compound belongs to the class of N-alkyl-N-aryl amines with a nitroalkene substituent.

Properties

CAS No. |

61404-93-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-methyl-N-(2-nitroethenyl)aniline |

InChI |

InChI=1S/C9H10N2O2/c1-10(7-8-11(12)13)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

RUTWDVHNQBLUFO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=C[N+](=O)[O-])C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methyl-N-(2-nitroethenyl)- typically involves the nitration of N-methylaniline. The reaction is carried out by treating N-methylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-methyl-N-(2-nitroethenyl)- follows a similar nitration process but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-methyl-N-(2-nitroethenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed:

Reduction: N-methyl-o-phenylenediamine.

Substitution: Various substituted anilines depending on the electrophile used.

Scientific Research Applications

Benzenamine, N-methyl-N-(2-nitroethenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-(2-nitroethenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro or Imine Functional Groups

Table 1: Structural and Bond-Length Comparisons

*Estimated based on imine bond lengths in analogous compounds ().

Key Observations :

- The C=N bond length in the target compound (~1.29 Å) aligns with imine-containing analogues like (E)-N-benzylidene-1-phenylmethanamine (1.265–1.292 Å) . This suggests comparable electronic delocalization and stability.

Nitro-Substituted Benzenamines :

- Benzenamine, 4-chloro-2-nitro-N-phenyl (): The nitro group at the para position increases electrophilicity, enabling participation in Ullmann or Buchwald-Hartwig coupling reactions. In contrast, the target compound’s nitroethenyl group may favor conjugate addition or polymerization initiation .

- Benzenamine, N-ethyl-2-methyl-5-nitro (): Steric hindrance from ethyl and methyl groups reduces reactivity compared to the target compound’s less bulky nitroethenyl substituent.

Physical and Chemical Properties

Table 2: Calculated and Experimental Properties

Insights :

Biological Activity

Benzenamine, N-methyl-N-(2-nitroethenyl)-, is a compound that has garnered attention due to its diverse biological activities attributed to the nitro group and its structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzenamine, N-methyl-N-(2-nitroethenyl)-, can be represented by the following structure:

- Chemical Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

The presence of the nitro group () significantly influences the compound's reactivity and biological interactions. The nitro group can act both as a pharmacophore, contributing to biological activity, and as a toxicophore, which can lead to adverse effects.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nitro compounds, including those similar to benzenamine, N-methyl-N-(2-nitroethenyl)-. The nitro group is known to induce redox reactions that can lead to microbial cell death. For instance, nitro compounds have shown efficacy against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Streptococcus mutans | Zn(II) complex of nitro compound | 40.7 |

| Staphylococcus aureus | Various nitro compounds | Variable |

| Escherichia coli | Nitrobenzamide derivatives | Significant |

2. Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is also notable. Recent research indicates that compounds containing the nitro group can inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α. For example, certain nitro-substituted benzamides have shown promising results in reducing inflammation markers .

Case Study: Inhibition of iNOS

- A study demonstrated that specific nitro compounds inhibited iNOS activity effectively, suggesting their potential as anti-inflammatory agents.

3. Cytotoxicity and Antineoplastic Activity

Research has indicated that some nitro compounds exhibit cytotoxic effects on cancer cells. The mechanism often involves the generation of reactive nitrogen species that can induce apoptosis in malignant cells. This property positions these compounds as potential candidates for anticancer drug development .

The biological activity of benzenamine derivatives is largely attributed to the following mechanisms:

- Redox Reactions : The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : Nitro compounds can inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Electrophilic Interactions : The electrophilic nature of nitro groups allows them to form adducts with nucleophilic sites in proteins, potentially altering their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.